3-Cyclohexyl-4-methylthiophene

概要

説明

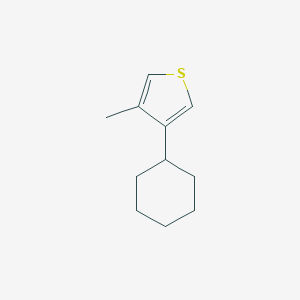

3-Cyclohexyl-4-methylthiophene is an organic compound with the molecular formula C11H16S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylthiophene can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylthiophene with cyclohexylmagnesium bromide in the presence of a catalyst such as nickel chloride. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

化学反応の分析

Types of Reactions: 3-Cyclohexyl-4-methylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated thiophenes, nitrothiophenes.

科学的研究の応用

Organic Electronics

Organic Photovoltaics (OPVs) :

3-Cyclohexyl-4-methylthiophene has been investigated for its role in organic photovoltaics. Its unique electronic properties make it suitable as a donor material in bulk heterojunction solar cells. In studies, blends of this compound with fullerene derivatives have shown promising power conversion efficiencies (PCEs), indicating its potential for efficient light absorption and charge transport.

Organic Light-Emitting Diodes (OLEDs) :

The compound is also utilized in the development of OLEDs. Its thiophene structure contributes to good charge transport properties, which are essential for the performance of OLED devices. Research has demonstrated that incorporating this compound into OLED architectures can enhance luminescence efficiency and stability.

Organic Field-Effect Transistors (OFETs) :

In the realm of OFETs, this compound serves as an active layer material. Its high mobility characteristics have been confirmed through various studies, making it a candidate for next-generation flexible electronics. The compound's ability to form stable thin films is crucial for device fabrication.

Medicinal Chemistry

Pharmaceutical Intermediates :

this compound is explored as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being studied for potential therapeutic effects, particularly in treating conditions related to neuropharmacology due to their interaction with central nervous system pathways.

Case Study - Anesthetic Applications :

Research indicates that thiophene derivatives, including this compound, can enhance the efficacy of anesthetic agents while reducing side effects. For instance, compounds derived from this structure have been shown to allow for lower dosages of anesthetics, minimizing respiratory depression during procedures .

Materials Science

Polymer Composites :

In materials science, this compound is being investigated for its role in developing polymer composites with enhanced electrical properties. The incorporation of this compound into polymer matrices can lead to materials suitable for sensors and other electronic applications.

Data Table - Properties and Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Electronics | OPVs | High PCEs when blended with fullerene derivatives |

| OLEDs | Enhanced luminescence efficiency | |

| OFETs | High mobility and stability in thin films | |

| Medicinal Chemistry | Pharmaceutical intermediates | Potential neuropharmacological applications |

| Anesthetic enhancement | Reduced side effects in anesthetic use | |

| Materials Science | Polymer composites | Improved electrical properties |

作用機序

The mechanism of action of 3-Cyclohexyl-4-methylthiophene involves its interaction with molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexyl and methyl groups further modulate its chemical behavior, affecting its binding affinity and specificity .

類似化合物との比較

3-Hexylthiophene: Similar in structure but with a hexyl group instead of a cyclohexyl group.

3-Methylthiophene: Lacks the cyclohexyl group, making it less bulky.

4-Methylthiophene: Similar but without the cyclohexyl group at the 3-position.

Uniqueness: 3-Cyclohexyl-4-methylthiophene is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These modifications can enhance its stability and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .

生物活性

3-Cyclohexyl-4-methylthiophene is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H16S

- Molecular Weight : 192.31 g/mol

- Structure : It features a five-membered thiophene ring substituted with a cyclohexyl group and a methyl group, which contributes to its unique chemical properties.

This compound acts primarily through its interactions in biochemical pathways involving carbon-carbon bond formation during Suzuki-Miyaura (SM) cross-coupling reactions. This mechanism is crucial for synthesizing complex organic molecules, making it a valuable compound in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that certain thiophene derivatives can inhibit the growth of various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values in the range of 2–5 µg/mL against tested pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain thiophene derivatives can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, some complexes formed with metals like Cu(II) have shown promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those based on this compound. The results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, with the most effective compounds exhibiting MIC values as low as 0.06 µg/mL .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Thiophene Derivative A | 0.06 | Staphylococcus aureus |

| Thiophene Derivative B | 0.12 | Escherichia coli |

| This compound | 2.0 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several thiophene-based compounds and tested their effects on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 10 µM.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 5.21 | MCF-7 |

| Compound Y | 1.03 | HeLa |

| This compound | ~10 | MCF-7 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has a relatively stable structure, allowing for efficient synthesis and potential application as a pharmaceutical intermediate. Its stability is comparable to other organoboron reagents commonly used in organic synthesis.

特性

IUPAC Name |

3-cyclohexyl-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNBPEQRHOIIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364027 | |

| Record name | 3-cyclohexyl-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163045-78-1 | |

| Record name | 3-cyclohexyl-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of PCMT influence its excited state dynamics?

A: The study highlights the significant role of PCMT's conformational disorder in its excited-state behavior. [] Unlike rigid conjugated polymers, PCMT exhibits large differences in inter-ring dihedral angles between its ground and excited states. [] This structural feature facilitates large-amplitude vibrational relaxation upon exciton trapping. Essentially, when PCMT absorbs light and enters an excited state, its structure rearranges, leading to a more planar conformation at the excitation site. This planarization increases conjugation length and impacts the observed spectral features, such as the red-shift in the C=C stretching frequency observed in the femtosecond stimulated Raman spectroscopy (FSRS) measurements. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。